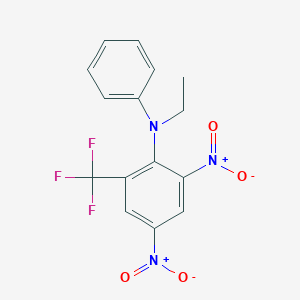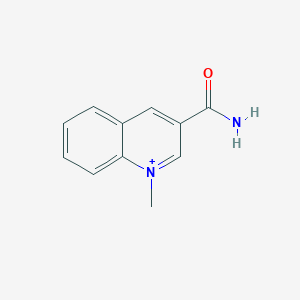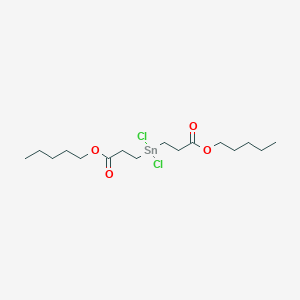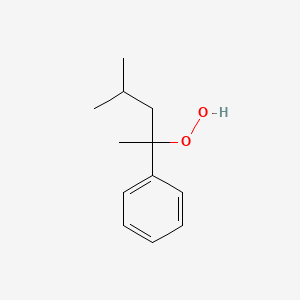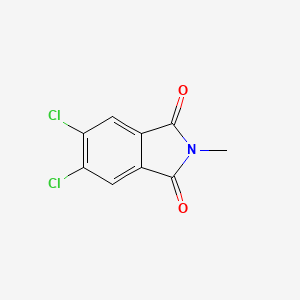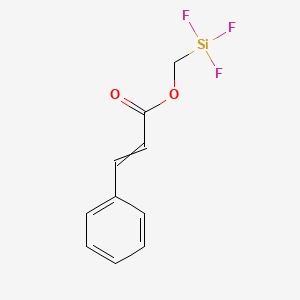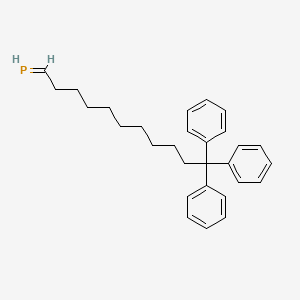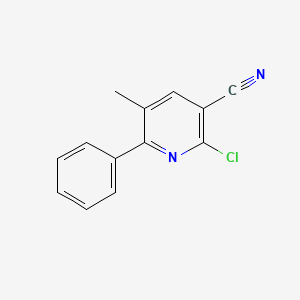
(2R,4R)-2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of a dimethoxyphenyl group and a dihydrobenzopyran structure, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and a suitable chiral auxiliary.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,4-dimethoxybenzaldehyde and the chiral auxiliary.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the dihydrobenzopyran ring.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2R,4R)-2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the dihydrobenzopyran ring or the dimethoxyphenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(2R,4R)-2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of (2R,4R)-2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, oxidative stress, and cell signaling.
類似化合物との比較
Similar Compounds
(2R,4R)-2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol: shares structural similarities with other benzopyran derivatives, such as flavonoids and coumarins.
Flavonoids: These compounds also contain a benzopyran ring and are known for their antioxidant and anti-inflammatory properties.
Coumarins: Another class of benzopyran derivatives with diverse biological activities, including anticoagulant and antimicrobial effects.
Uniqueness
Structural Features: The presence of the dimethoxyphenyl group and the specific stereochemistry (2R,4R) contribute to the unique chemical and biological properties of this compound.
Biological Activity: Its distinct biological activities, such as potential anti-inflammatory and antioxidant effects, set it apart from other similar compounds.
特性
CAS番号 |
88214-53-3 |
|---|---|
分子式 |
C17H18O4 |
分子量 |
286.32 g/mol |
IUPAC名 |
(2R,4R)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C17H18O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-9,13,16,18H,10H2,1-2H3/t13-,16-/m1/s1 |
InChIキー |
BCMWOIHSDKTDPK-CZUORRHYSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H]2C[C@H](C3=CC=CC=C3O2)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(C3=CC=CC=C3O2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


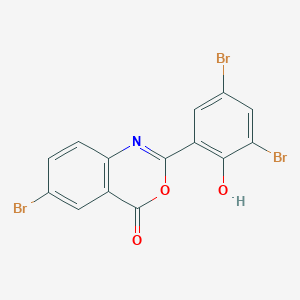

![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)


